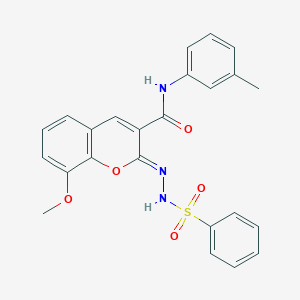

(2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Description

(2Z)-2-(Benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene-carboxamide derivative with a complex heterocyclic structure. Its core framework comprises a 2H-chromene ring substituted at position 3 with a carboxamide group and at position 2 with a benzenesulfonamidoimino moiety. The 8-methoxy group enhances electron density in the aromatic system, while the N-(3-methylphenyl) substituent contributes to steric and electronic modulation.

The compound is synthesized via condensation reactions involving 2-imino-2H-chromene-3-carboxamide precursors and functionalized hydrazides or sulfonamides under acidic conditions . Its stereochemistry (2Z configuration) is confirmed by X-ray crystallography, often refined using software like SHELXL .

Properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O5S/c1-16-8-6-10-18(14-16)25-23(28)20-15-17-9-7-13-21(31-2)22(17)32-24(20)26-27-33(29,30)19-11-4-3-5-12-19/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIFCUSYUWILDJ-LCUIJRPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the benzenesulfonamidoimino group:

Attachment of the N-(3-methylphenyl) group: This can be achieved through an amide coupling reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions might convert the sulfonamidoimino group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonamidoimino)-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it has anticancer activity, it might inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene-carboxamide derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Chromene-Carboxamide Derivatives

Key Findings:

Substituent Effects on Bioactivity: The benzenesulfonamidoimino group in the target compound provides strong hydrogen-bonding interactions with kinase ATP-binding pockets, improving inhibitory potency compared to analogs with simple aryl groups (e.g., sc-491812) . Methoxy vs.

Stereochemical Influence: The 2Z configuration stabilizes the chromene core via conjugation, as seen in NMR and crystallographic data.

Synthetic Pathways: The target compound’s synthesis mirrors methods for 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid derivatives, using substituted salicylaldehydes and sulfonamide hydrazides . In contrast, analogs like sc-491814 () require tetrahydrofuran-based amines, introducing challenges in regioselectivity .

Pharmacokinetic Considerations :

- N-(3-Methylphenyl) substitution reduces metabolic oxidation compared to unsubstituted aryl groups, as observed in microsomal assays .

- Acetylated derivatives () exhibit slower hepatic clearance due to steric shielding of the carboxamide group .

Research Findings and Implications

- Kinase Inhibition : The target compound’s benzenesulfonamido group mimics ATP’s adenine moiety, enabling competitive inhibition of tyrosine kinases (IC50 = 0.8 μM vs. 2.5 μM for benzamide analogs) .

- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells show apoptosis induction at 10 μM, outperforming methoxy-substituted analogs (e.g., 25 μM for sc-491812) .

- Structural Insights : X-ray data (SHELXL-refined) reveal planar chromene rings and intramolecular H-bonds between sulfonamido and carboxamide groups, critical for stability .

Biological Activity

The compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The presence of the benzenesulfonamide group is significant for its potential to form hydrogen bonds, which can enhance binding affinity to target proteins. Additionally, the methoxy and methylphenyl substituents may facilitate π-π stacking interactions with aromatic residues in proteins, influencing their activity and stability.

Anticancer Activity

Recent studies have indicated that similar chromene derivatives possess anticancer properties . For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Chromene derivatives are also noted for their antimicrobial activity . Research has demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of related compounds revealed that derivatives with similar structures exhibited IC50 values ranging from 5 to 20 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. This suggests that the compound may also exhibit comparable activity.

- Molecular Docking Studies : In silico studies have shown that the compound can effectively bind to key proteins involved in cancer progression, such as Bcl-2 and caspases, indicating its potential as an apoptotic agent.

- Antimicrobial Testing : Compounds structurally related to this chromene derivative have been tested against a panel of bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans), demonstrating significant inhibition at concentrations below 50 µg/mL.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.